![molecular formula C10H6N2O2S B2611464 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate CAS No. 86273-65-6](/img/structure/B2611464.png)
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate
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Overview
Description
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
a. Synthesis of Heterocyclic Compounds: The compound serves as a versatile building block for the construction of various heterocyclic structures. Researchers have utilized it to synthesize pyrazole derivatives, which exhibit diverse biological activities. These derivatives can be further modified to create novel drug candidates.
b. Antimicrobial Properties: Studies have explored the antimicrobial activity of related compounds. While specific data on this exact compound is limited, its structural features suggest potential antibacterial or antifungal effects. Further research is needed to validate its efficacy against specific pathogens.
Pharmacology and Receptor Modulation
The compound’s unique structure makes it an interesting candidate for pharmacological investigations:
a. Metabotropic Glutamate Receptor Modulation: Recent studies have identified positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). Investigating the interaction of this compound with mGluR5 could reveal novel insights into receptor modulation and potential therapeutic applications.
Agrochemical Research
While direct studies on this specific compound are scarce, its structural motifs align with agrochemical research:
a. Fungicidal or Herbicidal Activity: Similar isoindole derivatives have demonstrated antifungal and herbicidal properties . Researchers could explore the potential of this compound as an agrochemical agent.
Safety and Hazards
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c11-5-15-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRWAIBLCIIQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate |
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